molecular formula C12H23ClN2O2 B567672 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride CAS No. 1279844-25-5

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride

Cat. No.: B567672
CAS No.: 1279844-25-5
M. Wt: 262.778
InChI Key: RFVCOWNSSOSDJH-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride can be compared with other similar compounds, such as:

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of spirocyclic structures in chemical research.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCOWNSSOSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279844-25-5
Record name tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride
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